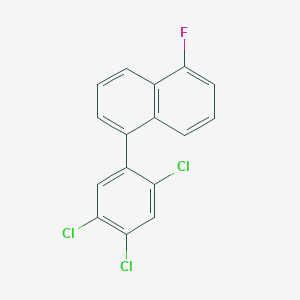
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, substituted with a fluoro group and three chlorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction pathway, but can include various substituted naphthalenes and phenyl derivatives
Scientific Research Applications
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and chloro substituents influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
- 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene
- 1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene
- 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene
These compounds share similar structural features but differ in the position of the fluoro group on the naphthalene ring. This positional variation can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H8Cl3F |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-5-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-3-1-5-11-9(10)4-2-6-16(11)20/h1-8H |
InChI Key |
FZXGEVBEUPTUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


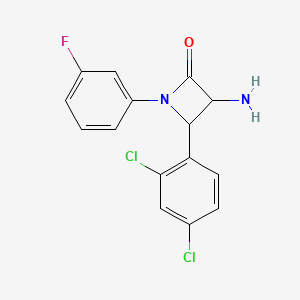
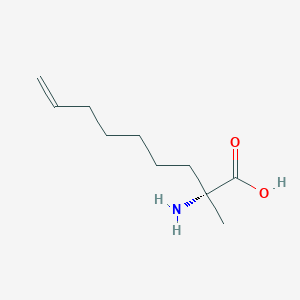
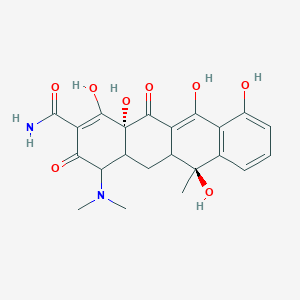
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
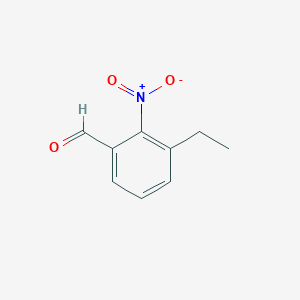
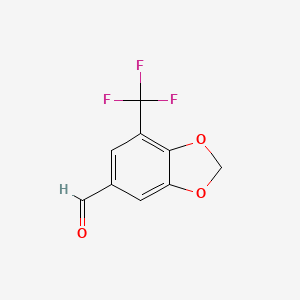
![(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
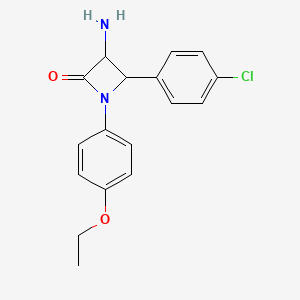
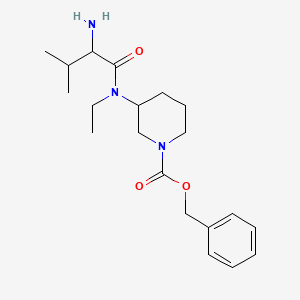
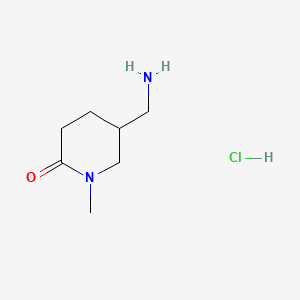
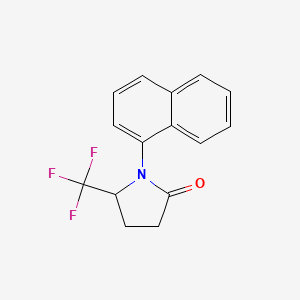
![methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate](/img/structure/B14788908.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14788913.png)
